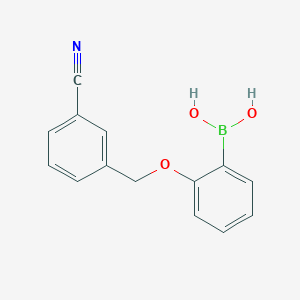

2-(3-Cyanophenylmethoxy)phenylboronsäure

Übersicht

Beschreibung

2-(3-Cyanophenylmethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C14H12BNO3 . It is a type of phenylboronic acid, which are often termed ‘boronolectins’ and are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates .

Synthesis Analysis

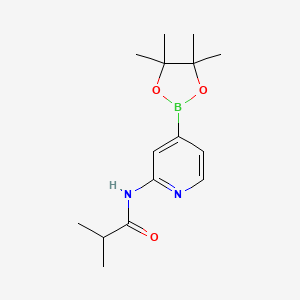

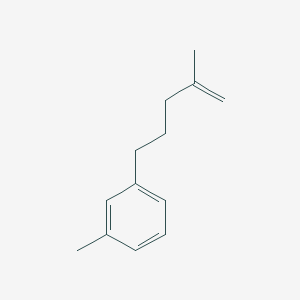

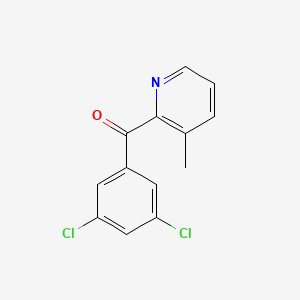

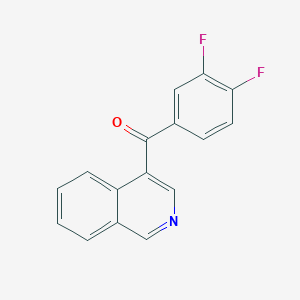

The synthesis of phenylboronic acid derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of 2-(3-Cyanophenylmethoxy)phenylboronic acid can be represented by the SMILES notation OB(C1=CC=CC=C1OCC2=CC=CC(C#N)=C2)O . The molecular weight of this compound is 253.06 g/mol .Chemical Reactions Analysis

Phenylboronic acid derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid can be used as substrates in Suzuki coupling reactions . They can also interact with a variety of biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .Wissenschaftliche Forschungsanwendungen

Anreicherung von Molekülen mit cis-Diolen

Phenylboronsäure (PBA), wie z. B. “2-(3-Cyanophenylmethoxy)phenylboronsäure”, kann verwendet werden, um hochspezifische PBA-funktionalisierte organische Polymere zu erzeugen. Diese Polymere können Moleküle anreichern, die cis-Diole enthalten, die in vielen biologischen Verbindungen weit verbreitet sind . Die PBA-funktionalisierten Polymere zeigen eine ultrahohe Selektivität gegenüber den cis-diolhaltigen Molekülen .

Trennung

Die pH-steuerbare Capture-/Release-Eigenschaft von PBA bietet große Möglichkeiten zur Entwicklung von pH-responsiven Materialien, die in der Trennung weit verbreitet sind . Dadurch ist es möglich, bestimmte Moleküle aus einer Mischung zu trennen, was die Effizienz vieler chemischer und biologischer Prozesse verbessert .

Sensorik

PBA-funktionalisierte Materialien können in Sensoranwendungen eingesetzt werden. Die Fähigkeit von PBA, cis-diolhaltige Moleküle selektiv zu erkennen, macht es zu einer wertvollen Komponente bei der Entwicklung von Sensoren .

Bildgebung

PBA-funktionalisierte Materialien werden auch in bildgebenden Verfahren eingesetzt. Die selektive Erkennungsfähigkeit von PBA kann genutzt werden, um Kontrastmittel für bildgebende Verfahren zu erstellen .

Diagnostische Anwendungen

Die pH-responsiven Eigenschaften von PBA-funktionalisierten Materialien können in diagnostischen Anwendungen genutzt werden. Diese Materialien können auf Änderungen der pH-Umgebung reagieren, was ein häufiges Merkmal in vielen Krankheitszuständen ist .

Arzneimittelverabreichung

PBA-funktionalisierte Materialien wurden verwendet, um reaktive Sauerstoffspezies (ROS)-responsiven Medikamentenverabreichungssysteme zu entwickeln . Beispielsweise wurde Curcumin (CUR) in ein Medikamentenverabreichungssystem eingeschlossen, das durch strukturelle Modifizierung von Hyaluronsäure (HA) mit Phenylboronsäurepinacolester (PBAP) gebildet wurde, um Curcumin-beladene Nanopartikel (HA@CUR NPs) zu bilden . Dieses System kann CUR in einer ROS-Umgebung schnell freisetzen, um die für die Behandlung erforderliche Konzentration zu erreichen .

Behandlung von Parodontitis

Das oben erwähnte ROS-responsiven Medikamentenverabreichungssystem wurde zur Behandlung von Parodontitis eingesetzt . Die HA@CUR NPs behielten nicht nur die antimikrobielle Wirksamkeit von CUR bei, sondern zeigten sowohl in vivo als auch in vitro deutlichere entzündungshemmende und antioxidative Stressfunktionen .

Biosensoren

Phenylboronsäure-dekorierte polymere Nanomaterialien wurden bei der Entwicklung von Biosensoren eingesetzt . Die Wechselwirkungen dieser Materialien mit Glucose und Sialinsäure können genutzt werden, um Sensoren zu schaffen, die Veränderungen in den Konzentrationen dieser Substanzen erkennen können .

Wirkmechanismus

It’s worth noting that boronic acids, including “2-(3-Cyanophenylmethoxy)phenylboronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Zukünftige Richtungen

Phenylboronic acid-based functional materials, such as 2-(3-Cyanophenylmethoxy)phenylboronic acid, have potential applications in fluorescence imaging and tumor therapy . They can be used in chemotherapy, gene therapy, phototherapy, and immunotherapy . The unique properties of phenylboronic acids make them promising candidates for future research in medicinal chemistry .

Biochemische Analyse

Biochemical Properties

2-(3-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential for the construction of complex organic molecules . The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is highly specific and efficient, making 2-(3-Cyanophenylmethoxy)phenylboronic acid a valuable reagent in synthetic chemistry.

Cellular Effects

The effects of 2-(3-Cyanophenylmethoxy)phenylboronic acid on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the activity of certain kinases and transcription factors, which play critical roles in cellular metabolism and proliferation

Molecular Mechanism

At the molecular level, 2-(3-Cyanophenylmethoxy)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, which allows it to inhibit or activate enzymes involved in various biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms highlight the versatility and potential of 2-(3-Cyanophenylmethoxy)phenylboronic acid in biochemical research.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(3-Cyanophenylmethoxy)phenylboronic acid in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound led to changes in cell viability and metabolic activity . These findings underscore the importance of proper storage and handling of 2-(3-Cyanophenylmethoxy)phenylboronic acid in research settings.

Dosage Effects in Animal Models

The effects of 2-(3-Cyanophenylmethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the need for careful consideration of dosage levels in experimental studies involving 2-(3-Cyanophenylmethoxy)phenylboronic acid.

Metabolic Pathways

2-(3-Cyanophenylmethoxy)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, which play a key role in the oxidation and detoxification of xenobiotics . Additionally, it can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(3-Cyanophenylmethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . These transport and distribution properties are critical for understanding the bioavailability and efficacy of 2-(3-Cyanophenylmethoxy)phenylboronic acid in biological systems.

Subcellular Localization

The subcellular localization of 2-(3-Cyanophenylmethoxy)phenylboronic acid is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.

Eigenschaften

IUPAC Name |

[2-[(3-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-4-3-5-12(8-11)10-19-14-7-2-1-6-13(14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFQWDKMRRYVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=CC=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655839 | |

| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-67-5 | |

| Record name | Boronic acid, B-[2-[(3-cyanophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)

![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)

![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)

![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)

![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)